ethyl 2'-amino-2-oxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-amino-12-oxospiro[1,4,5,6,7,8-hexahydroquinoline-4,3’-indoline]-3-carboxylate is a complex organic compound known for its unique spiro structure. This compound is part of the spirooxindole family, which is characterized by a spiro connection between an oxindole and another ring system. Spiro compounds are notable for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-12-oxospiro[1,4,5,6,7,8-hexahydroquinoline-4,3’-indoline]-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of indoline-2,3-dione, malononitrile, and 3-aminophenol in ethanol under reflux conditions to form an oxo-spiro chromene intermediate . This intermediate is then reacted with ethyl chloroformate and ammonia to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-12-oxospiro[1,4,5,6,7,8-hexahydroquinoline-4,3’-indoline]-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amino derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Ethyl 2-amino-12-oxospiro[1,4,5,6,7,8-hexahydroquinoline-4,3’-indoline]-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antibacterial and anticancer activities.
Medicine: Due to its biological activities, it is being explored as a potential therapeutic agent for various diseases.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-amino-12-oxospiro[1,4,5,6,7,8-hexahydroquinoline-4,3’-indoline]-3-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication, thereby exhibiting antibacterial activity . Additionally, it can inhibit cyclin-dependent kinase 6 (CDK6), which plays a role in cell cycle regulation, contributing to its anticancer properties .
Comparison with Similar Compounds
Ethyl 2-amino-12-oxospiro[1,4,5,6,7,8-hexahydroquinoline-4,3’-indoline]-3-carboxylate can be compared with other spirooxindole compounds:
2,5-Diphenyl-1,3-oxazoline: Known for its acaricidal activity.
Diethyl 2’-amino-3’-cyano-1-ethyl-1’-(4-methoxyphenyl)-2-oxo-1’H-spiro[indoline-3,4’-pyridine]-5’,6’-dicarboxylate: Used in asymmetric synthesis.
These compounds share the spiro structure but differ in their specific functional groups and biological activities, highlighting the versatility and uniqueness of ethyl 2-amino-12-oxospiro[1,4,5,6,7,8-hexahydroquinoline-4,3’-indoline]-3-carboxylate.
Properties
IUPAC Name |
ethyl 2'-amino-2-oxospiro[1H-indole-3,4'-5,6,7,8-tetrahydro-1H-quinoline]-3'-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-2-25-17(23)15-16(20)21-13-9-5-3-7-11(13)19(15)12-8-4-6-10-14(12)22-18(19)24/h4,6,8,10,21H,2-3,5,7,9,20H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHULSYQZSJGQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C13C4=CC=CC=C4NC3=O)CCCC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.